6-hydroxy-1H-indole-3-acetamide
CAS No.: 192184-73-9
Cat. No.: VC1577089
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192184-73-9 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | 2-(6-hydroxy-1H-indol-3-yl)acetamide |
| Standard InChI | InChI=1S/C10H10N2O2/c11-10(14)3-6-5-12-9-4-7(13)1-2-8(6)9/h1-2,4-5,12-13H,3H2,(H2,11,14) |
| Standard InChI Key | PGXXGODNTPWQHZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1O)NC=C2CC(=O)N |
| Canonical SMILES | C1=CC2=C(C=C1O)NC=C2CC(=O)N |
Introduction
Structural Characteristics and Fundamental Properties
6-Hydroxy-1H-indole-3-acetamide is a derivative of indole, featuring a hydroxyl group at the sixth carbon position and an acetamide functional group at the third position. This compound belongs to the class of organic compounds known as hydroxyindoles, containing an indole moiety with a hydroxyl group .
The compound's structural details and physicochemical properties are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 2-(6-hydroxy-1H-indol-3-yl)acetamide |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.2 g/mol |
| Monoisotopic Mass | 190.074 g/mol |
| CAS Registry Number | 192184-73-9 |
| SMILES | C1=CC2=C(C=C1O)NC=C2CC(=O)N |
| InChI | InChI=1S/C10H10N2O2/c11-10(14)3-6-5-12-9-4-7(13)1-2-8(6)9/h1-2,4-5,12-13H,3H2,(H2,11,14) |
| InChI Key | PGXXGODNTPWQHZ-UHFFFAOYSA-N |
The compound's distinctiveness arises from its specific functional groups, which contribute to its chemical reactivity and biological activity patterns . The presence of both hydroxyl and acetamide groups facilitates various interactions with biological targets, making it a compound of interest in multiple research fields.
Synthesis Methodologies
Various approaches exist for synthesizing 6-hydroxy-1H-indole-3-acetamide, with several established methods demonstrating effectiveness in laboratory and potential industrial settings.
Catalyst-Free Synthesis
A significant advancement in the synthesis of 6-hydroxy indoles involves a catalyst-free approach using carboxymethyl cyclohexadienones and primary amines. This method employs an aza-Michael addition mechanism where an in-situ formed enamine, generated through condensation of the carboxymethyl unit with an external amine, reacts with the cyclohexadienone moiety. This reaction is followed by rearomatization to yield the desired indole structures. The method accommodates various amine sources, including anilines, aliphatic amines, α-chiral aliphatic amines, and even ammonia .
Traditional Synthesis Routes
The traditional synthesis typically involves functionalization of the indole nucleus. A common method utilizes the reaction between indole-3-acetic acid and hydroxylamine under acidic conditions to form the corresponding acetamide. For industrial-scale production, these reaction conditions would require optimization to ensure high yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques.
Chemical Reactivity and Reaction Profiles
6-Hydroxy-1H-indole-3-acetamide exhibits diverse chemical reactivity patterns that contribute to its versatility in both synthetic chemistry and biological applications.
Major Reaction Types
The compound undergoes several characteristic reaction types:
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Oxidation reactions: These can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
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Reduction reactions: These can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution reactions: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring system.
These reaction types serve as the foundation for the compound's chemical behavior in various contexts, including its interactions in biological systems and its utility in synthetic applications.
Biological Activities
Research has revealed multiple biological activities associated with 6-hydroxy-1H-indole-3-acetamide, making it a compound of interest for various therapeutic applications.
Anticancer Properties
Studies indicate that 6-hydroxy-1H-indole-3-acetamide may exhibit anticancer effects through mechanisms involving cell cycle arrest and apoptosis induction. The compound's ability to modulate key signaling pathways associated with cancer progression suggests potential for therapeutic development.
Antimicrobial Activity
The compound demonstrates promising antimicrobial properties against various bacterial strains. The underlying mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic processes within microbial cells.
Neuroprotective Effects
Research has linked this compound to neuroprotective effects, particularly in reducing oxidative stress in neuronal cells. This property provides protection against neurodegenerative damage, which could be relevant for conditions such as Alzheimer's and Parkinson's diseases.
Role in Plant Biology
Glyphosate Resistance Mechanisms
A significant finding in plant biology involves the relationship between 6-hydroxy-1H-indole-3-acetamide and herbicide resistance. Studies on glyphosate-resistant Eleusine indica populations revealed that increased levels of 6-hydroxy-1H-indole-3-acetamide and indole acetaldehyde may contribute to fitness benefits observed in resistant plants. These metabolites are related to auxin synthesis pathways, suggesting a potential mechanism by which plants adapt to herbicide exposure .
Auxin Pathway Involvement
The compound's structural similarity to plant growth regulators of the auxin family suggests it may play roles in plant growth and development processes. Its presence in metabolomic profiles of certain plants indicates potential involvement in auxin-mediated signaling pathways that regulate various aspects of plant physiology .
Applications in Human Health
Metabolic Pathway Interactions
In human health contexts, 6-hydroxy-1H-indole-3-acetamide has been identified as a precursor for growth hormone synthesis. Research has shown that the compound may influence cellular growth hormone metabolism when its levels are modulated by other bioactive compounds .
Liver Protection Mechanisms
Related indole derivatives, particularly indole-3-acetamide, have demonstrated protective effects against alcoholic liver injury in mice. A study revealed that Lactiplantibacillus plantarum P101 intervention altered gut microbial composition and elevated serum indole-3-acetamide (IAM) levels. This metabolite activated the aryl hydrocarbon receptor (AhR) in hepatic cells, contributing to alleviation of alcoholic liver injury. While this research focused on indole-3-acetamide rather than 6-hydroxy-1H-indole-3-acetamide, it highlights the potential importance of similar indole derivatives in hepatoprotective applications .
Analytical Detection Methods
Mass Spectrometry Characteristics
Gas Chromatography-Mass Spectrometry (GC-MS) provides an effective means for identifying and quantifying 6-hydroxy-1H-indole-3-acetamide. The Human Metabolome Database (HMDB) contains predicted GC-MS spectrum data for this compound, aiding in its identification in complex biological samples .
Collision Cross Section Analysis
Ion mobility spectrometry offers another analytical approach for characterizing this compound. The predicted collision cross section (CCS) values for various adducts are presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 191.08151 | 138.8 |
| [M+Na]+ | 213.06345 | 149.9 |
| [M+NH4]+ | 208.10805 | 146.1 |
| [M+K]+ | 229.03739 | 146.9 |
| [M-H]- | 189.06695 | 139.3 |
| [M+Na-2H]- | 211.04890 | 143.4 |
| [M]+ | 190.07368 | 140.2 |
| [M]- | 190.07478 | 140.2 |
Research Applications
6-Hydroxy-1H-indole-3-acetamide serves multiple roles in scientific research across different disciplines:
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Chemical synthesis: The compound functions as a building block for creating more complex indole derivatives with potential biological activities.
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Biochemical research: It serves as a model for studying enzyme inhibition mechanisms and receptor binding interactions.
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Medicinal chemistry: The compound provides a scaffold for developing potential therapeutic agents, particularly in cancer and infectious disease research.
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Agricultural science: Its involvement in herbicide resistance mechanisms makes it relevant for research in crop protection and weed management strategies .
Comparative Analysis with Related Compounds
When compared to similar indole derivatives, 6-hydroxy-1H-indole-3-acetamide exhibits distinctive properties and activities:
| Compound | Primary Biological Activity | Distinctive Features |
|---|---|---|
| Indole-3-acetic acid | Plant growth regulation (auxin) | Carboxylic acid functionality |
| 6-Hydroxyindole | Antioxidant properties | Lacks acetamide group |
| Indole-3-carboxamide | Anti-inflammatory effects | Different positioning of functional groups |
| 6-Hydroxy-1H-indole-3-acetamide | Multiple (anticancer, antimicrobial, neuroprotective) | Combined hydroxyl and acetamide groups |
This comparison highlights the unique structural features of 6-hydroxy-1H-indole-3-acetamide that contribute to its broad spectrum of biological activities.
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